molecular formula C8H9FOS B13295773 (3-Fluoro-5-methoxyphenyl)methanethiol

(3-Fluoro-5-methoxyphenyl)methanethiol

Cat. No.: B13295773
M. Wt: 172.22 g/mol
InChI Key: GJUXFWSOYZOQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9FOS It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and a thiol group attached to the methylene bridge on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methoxyphenyl)methanethiol typically involves the introduction of the thiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (3-Fluoro-5-methoxyphenyl)methanol, is treated with thiolating agents under controlled conditions. The reaction may involve the use of reagents like thiourea followed by hydrolysis to yield the desired thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(3-Fluoro-5-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially modulating their activity. The fluorine and methoxy groups on the aromatic ring may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3-Fluoro-5-methoxyphenyl)methane: Lacks the thiol group, making it less reactive.

    (3-Fluoro-5-methoxyphenyl)ethanethiol: Similar but with an ethyl chain instead of a methylene bridge.

Uniqueness

(3-Fluoro-5-methoxyphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications in various fields. The combination of fluorine and methoxy groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9FOS/c1-10-8-3-6(5-11)2-7(9)4-8/h2-4,11H,5H2,1H3

InChI Key

GJUXFWSOYZOQHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CS)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.